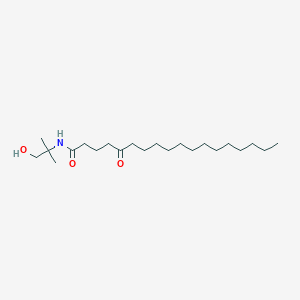
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide: is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with octadecanoic acid derivatives under specific conditions. Common reagents used in the synthesis include dichloromethane, N,N-diisopropylethylamine, and sulfuric acid . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted amides. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug intermediate.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired. Its specific structure also allows for unique interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C22H43NO3 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide |
InChI |
InChI=1S/C22H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-16-20(25)17-15-18-21(26)23-22(2,3)19-24/h24H,4-19H2,1-3H3,(H,23,26) |
InChI Key |
PGJFDNHWPRKPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)NC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



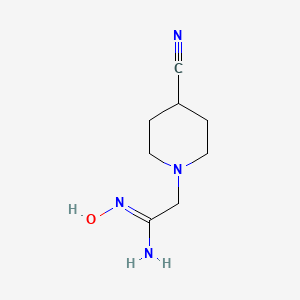
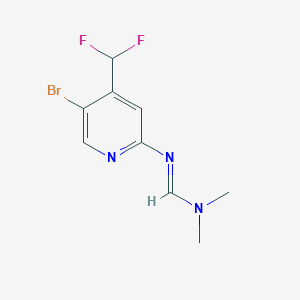
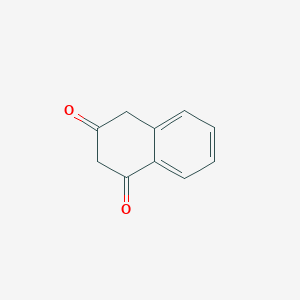
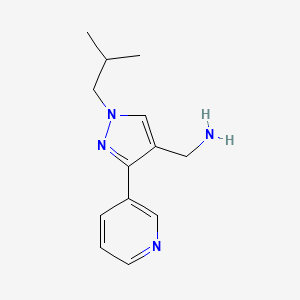



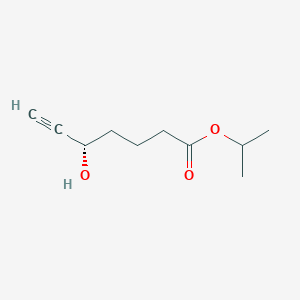


![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)
